A 987306

Übersicht

Beschreibung

A 987306 ist ein potenter und oral bioverfügbarer Histamin-H4-Rezeptor-Antagonist. Er hat in verschiedenen Modellen, einschließlich eines Maus-Peritonitis-Modells, eine signifikante entzündungshemmende Wirkung gezeigt . Die Verbindung ist bekannt für ihre hohe Selektivität und Wirksamkeit bei der Blockierung von Histamin-H4-Rezeptoren sowohl in humanen als auch in Rattenmodellen .

Wissenschaftliche Forschungsanwendungen

A 987306 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um Histamin-H4-Rezeptor-Interaktionen und Signalwege zu untersuchen.

Biologie: Untersucht für seine Rolle bei der Modulation von Immunantworten und Entzündungen.

Medizin: Als potenzieller therapeutischer Wirkstoff für entzündliche Erkrankungen und allergische Erkrankungen untersucht.

Industrie: Wird bei der Entwicklung neuer entzündungshemmender Medikamente und Histaminrezeptor-Modulatoren eingesetzt

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es selektiv an Histamin-H4-Rezeptoren bindet und diese antagonisiert. Diese Interaktion blockiert die Aktivierung des Rezeptors durch Histamin und hemmt so die nachgeschalteten Signalwege, die an Entzündungen und Immunantworten beteiligt sind. Die hohe Selektivität der Verbindung für Histamin-H4-Rezeptoren gegenüber anderen Histaminrezeptorsubtypen trägt zu ihrer Wirksamkeit und reduzierten Nebenwirkungen bei .

Wirkmechanismus

Target of Action

A-987306, also known as Benzofuro(2,3-H)quinazolin-2-amine, is a potent and orally bioavailable histamine H4 antagonist . The primary targets of A-987306 are the histamine H4 receptors in humans and rats .

Mode of Action

A-987306 exhibits potent functional antagonism in vitro at human, rat, and mouse H4 receptors in cell-based FLIPR assays . It is highly selective for the human H4 receptor, being 620-fold, >1600-fold, and 162-fold more selective over human H1, H2, and H3 receptors, respectively .

Biochemical Pathways

Histamine exerts its functions through four known G-protein coupled receptors, the H1, H2, H3, and H4 receptors . Some histamine receptor (H1R) antagonists are used for the treatment of allergic inflammatory responses. The histamine H3 receptor (H3R) localizes in the CNS, where it regulates the release and synthesis of histamine and modulates other neurotransmitters .

Pharmacokinetics

In vivo, the pharmacokinetic profile of A-987306 is displayed by i.v, i.p, and oral administration . After i.p dosing, the compound exhibits a favorable fractional bioavailability (Fip/iv =72%), a half-life of 4.7 hours, and a Cmax of 1.73 µM at a Tmax of 0.25 hours after dosing . After oral dosing, A-987306 displays a moderate fractional oral bioavailability (Fpo/iv =26%) with a half-life of 3.7 hours and a Cmax of 0.30 µM at a Tmax of 1.5 hours .

Result of Action

A-987306 reduces scratch responses in mice with an ED50 of 0.36 µmol/kg . Furthermore, the plasma levels of A-987306 near the ED50 (0.3 µmol/kg) support a high level of in vivo potency in this model . Lastly, H4R antagonists have anti-inflammatory activity in a zymosan-induced peritonitis model .

Action Environment

The action environment of A-987306 is primarily the histamine H4 receptors in humans and rats . The compound’s action, efficacy, and stability are influenced by various factors, including the presence of other histamine receptors and the specific environmental conditions within the body .

Biochemische Analyse

Biochemical Properties

A 987306 has potent functional antagonism in vitro at human, rat, and mouse H4 receptors in cell-based FLIPR assays . It is 620-fold, >1600-fold, and 162-fold selective for the human H4 receptor over the human H1, H2, and H3 receptors in cell-based Ca2±flux functional assay .

Cellular Effects

This compound shows anti-inflammatory activity in a mice peritonitis model . It effectively mitigates scratching behaviors triggered by the histamine H4 agonist clobenpropit .

Molecular Mechanism

The molecular mechanism of this compound involves its function as a potent histamine H4 receptor antagonist . It blocks the H4 receptor activation induced by endogenous histamine .

Temporal Effects in Laboratory Settings

In vivo studies have shown that this compound has a moderate fractional oral bioavailability (Fpo/iv =26%) with a half-life of 3.7 hours and a Cmax of 0.30 µM at a Tmax of 1.5 hours after dosing .

Dosage Effects in Animal Models

This compound, administered at doses ranging from 98.23 μg/kg to 9.82 mg/kg (i.p.), effectively mitigates scratching behaviors triggered by the histamine H4 agonist clobenpropit .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von A 987306 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen, um die gewünschte Aktivität zu erreichen. Die spezifischen Synthesewege und Reaktionsbedingungen sind proprietär und können je nach Hersteller variieren. Der allgemeine Ansatz beinhaltet die Verwendung von fortschrittlichen organischen Synthesetechniken, einschließlich Cyclisierung, Aminierung und selektiver Schutz und Entschützung von funktionellen Gruppen .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet typischerweise die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann die Verwendung von automatisierten Reaktoren, Durchflussanlagen und strenger Qualitätskontrollmaßnahmen umfassen, um die regulatorischen Standards zu erfüllen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

A 987306 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, sind bei der Modifikation von this compound üblich

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Nukleophile Reagenzien wie Natriumazid und Kaliumcyanid werden bei Substitutionsreaktionen eingesetzt

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Reduktion zu Amin-Derivaten führen kann .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

JNJ 7777120: Ein weiterer Histamin-H4-Rezeptor-Antagonist mit ähnlichen entzündungshemmenden Eigenschaften.

PF 3893787: Ein potenter Histamin-H4-Rezeptor-Antagonist mit Anwendungen in der Forschung zu entzündlichen Erkrankungen.

VUF 6002: Bekannt für seine hohe Selektivität und Wirksamkeit bei der Blockierung von Histamin-H4-Rezeptoren

Einzigartigkeit von A 987306

This compound zeichnet sich durch seine hohe orale Bioverfügbarkeit, seine potente entzündungshemmende Aktivität und seine Selektivität für Histamin-H4-Rezeptoren aus. Diese Eigenschaften machen es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in potenziellen therapeutischen Anwendungen .

Eigenschaften

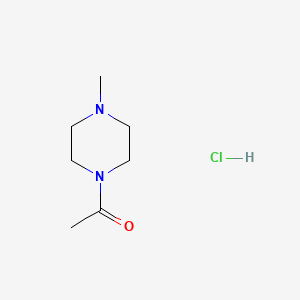

IUPAC Name |

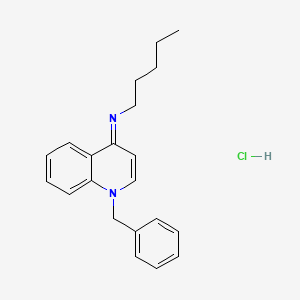

(7aR,11aR)-4-piperazin-1-yl-5,6,7a,8,9,10,11,11a-octahydro-[1]benzofuro[2,3-h]quinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O/c19-18-21-16-12(17(22-18)23-9-7-20-8-10-23)5-6-14-15(16)11-3-1-2-4-13(11)24-14/h11,13,20H,1-10H2,(H2,19,21,22)/t11-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKJVWJQAVGLHJ-WCQYABFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C3=C(O2)CCC4=C3N=C(N=C4N5CCNCC5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]2[C@H](C1)C3=C(O2)CCC4=C3N=C(N=C4N5CCNCC5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70148488 | |

| Record name | A-987306 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082954-71-9 | |

| Record name | A-987306 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1082954719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A-987306 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A-987306 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BVK16R925 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does A-987306 interact with the histamine H4 receptor and what are the downstream effects of this interaction?

A: A-987306 acts as a potent and selective antagonist of the histamine H4 receptor (H4R). [, , ] This means that it binds to the H4R and blocks the binding of histamine, the endogenous ligand. By doing so, A-987306 prevents the activation of downstream signaling pathways typically triggered by histamine binding to the H4R. [, , ] This inhibition of H4R signaling has been shown to reduce inflammatory responses and alleviate pruritus (itch) in preclinical models. [, , ]

Q2: What is the relationship between the structure of A-987306 and its activity as an H4R antagonist? Have any modifications been explored?

A: A-987306 shares a 2-aminopyrimidine scaffold with several other known H4R antagonists, suggesting the importance of this structural feature for activity. [] While specific structure-activity relationship (SAR) studies for A-987306 are not detailed in the provided abstracts, research exploring azine modifications within this chemical class highlights the impact of structural changes on H4R antagonist potency and selectivity. [] Further research exploring modifications to the A-987306 scaffold could further refine its pharmacological profile.

Q3: What preclinical data supports the potential use of A-987306 as a therapeutic agent?

A3: A-987306 has demonstrated efficacy in several preclinical models:

- Inhibition of H4R Agonist-Induced Scratching: A-987306 effectively blocked clobenpropit-induced scratching in mice, indicating antipruritic activity. []

- Anti-Inflammatory Activity: The compound exhibited anti-inflammatory effects in a mouse peritonitis model. []

- Pain Reduction: Notably, A-987306 showed potent analgesic effects, effectively blocking pain responses in a rat model of carrageenan-induced thermal hyperalgesia. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-3,5-dimethyl-2,4-dihydrochromen-8-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B560187.png)

![8-[2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride](/img/structure/B560196.png)

![8-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride](/img/structure/B560197.png)

![1-[3-(1,3-benzodioxol-5-yloxy)propyl]-4-phenylpiperazine;(Z)-but-2-enedioic acid](/img/structure/B560200.png)

![(E)-but-2-enedioic acid;(2R,7S)-4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene](/img/structure/B560204.png)